Cy5DBCO
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Overview
Description
Cy5DBCO, also known as Cyanine5 dibenzocyclooctyne, is a near-infrared fluorescent dye. It is widely used in bioorthogonal chemistry, particularly in copper-free “click” reactions. This compound is known for its low toxicity and high specificity, making it an excellent choice for labeling and imaging azide-containing biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy5DBCO is synthesized through a series of chemical reactions involving the conjugation of Cyanine5 dye with dibenzocyclooctyne. The process typically involves the following steps:
Synthesis of Cyanine5 Dye: The Cyanine5 dye is synthesized through a series of condensation reactions involving indole derivatives.
Conjugation with Dibenzocyclooctyne: The Cyanine5 dye is then conjugated with dibenzocyclooctyne through a copper-free azide-alkyne cycloaddition reaction. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in solid form and stored under nitrogen to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Cy5DBCO primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, making it ideal for bioorthogonal labeling .
Common Reagents and Conditions
Reagents: Azide-functionalized compounds or biomolecules.
Conditions: The reaction is typically carried out at room temperature without the need for a copper catalyst. .
Major Products
The major product of the reaction between this compound and azide-functionalized compounds is a stable triazole linkage. This product is highly stable and retains the fluorescent properties of the Cyanine5 dye .
Scientific Research Applications
Cy5DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids, in live cells and tissues.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research.
Industry: Applied in the production of fluorescent probes and sensors for various industrial applications .
Mechanism of Action
Cy5DBCO exerts its effects through the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The dibenzocyclooctyne group in this compound reacts with azide groups on biomolecules to form a stable triazole linkage. This reaction is highly specific and does not require a copper catalyst, making it suitable for use in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cy3DBCO: Another dibenzocyclooctyne-based fluorescent dye with similar properties but different spectral characteristics.
Cy5Alkyne: A similar compound that requires a copper catalyst for the azide-alkyne cycloaddition reaction.
Cy5Azide: A compound that reacts with alkynes in the presence of a copper catalyst
Uniqueness
Cy5DBCO stands out due to its ability to undergo copper-free click reactions, which makes it highly suitable for biological applications. Its near-infrared fluorescence also allows for deep tissue imaging with minimal background interference .
Properties
CAS No. |
2182601-72-3 |
---|---|
Molecular Formula |
C50H53ClN4O2 |
Molecular Weight |
777.4 g/mol |
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C50H52N4O2.ClH/c1-49(2)40-23-14-17-26-43(40)52(5)45(49)28-8-6-9-29-46-50(3,4)41-24-15-18-27-44(41)53(46)35-19-7-10-30-47(55)51-34-33-48(56)54-36-39-22-12-11-20-37(39)31-32-38-21-13-16-25-42(38)54;/h6,8-9,11-18,20-29H,7,10,19,30,33-36H2,1-5H3;1H |
InChI Key |
HWIXBRHDYGXXEQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
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